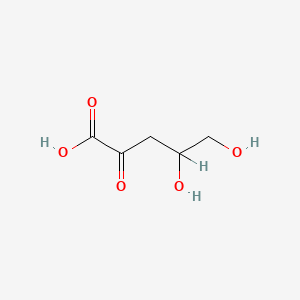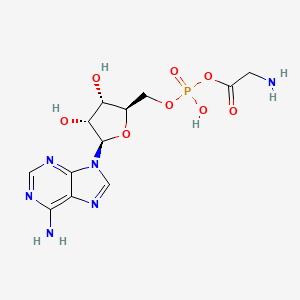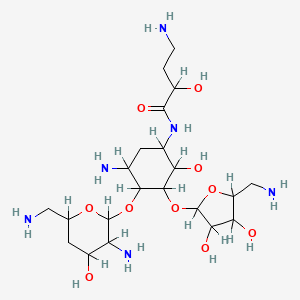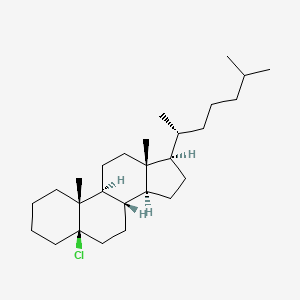
4-Isoquinolinecarbonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Isoquinolinecarbonitrile derivatives involves various strategies, including visible light-promoted reactions, silver-catalyzed homodimerization, and palladium-catalyzed cyclization. For instance, derivatives such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones have been synthesized via a visible-light-promoted reaction catalyzed by fac-Ir(ppy)3, demonstrating the role of photochemistry in heterocyclic synthesis (Liu et al., 2016). Additionally, 4-(1H-Isochromen-1-yl)isoquinoline derivatives have been synthesized through the silver-catalyzed self-reaction of ortho-alkynylarylaldehydes, showcasing the utility of metal catalysis in the formation of complex heterocycles (Guo et al., 2019).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through various analytical techniques, including X-ray crystallography. The crystal and molecular structure of specific derivatives, such as N-(4-bromobenzyl)isoquinolinium 4-dithiocarboxylate, reveals intricate details about the spatial arrangement and bonding patterns, contributing to our understanding of their chemical behavior (Matthews et al., 1973).
Chemical Reactions and Properties
This compound and its derivatives undergo a variety of chemical reactions, including nucleophilic addition, electrophilic cyclization, and C-H activation. These reactions enable the synthesis of structurally diverse compounds with potential bioactive properties. For example, the synthesis of 4-(Chalcogenyl)isoquinoline-N-oxides from alkynylbenzaldoximes demonstrates the versatility of these compounds in organic synthesis (Araújo et al., 2020).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into their stability and reactivity.
Chemical Properties Analysis
The chemical properties of this compound derivatives, including acidity, basicity, and reactivity towards various reagents, play a significant role in their functionalization and application in synthesis. Studies on the palladium-catalyzed enolate arylation highlight the potential of these compounds in C-C bond-forming reactions, which is fundamental for the construction of complex molecules (Pilgrim et al., 2016).
Aplicaciones Científicas De Investigación
Photoinduced Substitution Reactions
4-Isoquinolinecarbonitrile is involved in photoinduced substitution reactions. Hata and Yamada (1980) found that the photosubstitution reaction of 1-isoquinolinecarbonitrile in ethanol is influenced by a magnetic field, suggesting the reaction proceeds via the formation of triplet radical pairs (Hata & Yamada, 1980).
Magnetic Field Effects in Chemical Kinetics
Research by Steiner and Ulrich (1989) discussed magnetic field effects (MFEs) in chemical kinetics, including the photochemistry of quinoline and isoquinoline derivatives like 1isoquinolinecarbonitrile. They found that MFEs influence free radical yield and recombination rate constants in these systems (Steiner & Ulrich, 1989).
Antimalarial Drug Development
N-tert-Butyl isoquine, a 4-aminoquinoline drug, was developed as an antimalarial candidate. O’Neill et al. (2009) described this molecule as designed based on various considerations, showing excellent activity against Plasmodium falciparum and promising for first-in-human trials (O’Neill et al., 2009).
Reactions with Grignard Reagents
Matsubori et al. (1973) studied the reaction of 3-Quinolinecarbonitrile and this compound with Grignard reagents, leading to various substituted quinolines, demonstrating the compound's reactivity and potential in synthetic chemistry (Matsubori et al., 1973).
Optical Properties in Polymerization
Zhao et al. (2006) investigated plasma-polymerized 1-isoquinolinecarbonitrile (PPIQCN) for its optical properties. They found significant conjugation and potential applications in optical devices (Zhao et al., 2006).
Binding with Nucleic Acids
Bhadra and Kumar (2011) explored isoquinoline alkaloids, including those related to isoquinolinecarbonitrile, for their potential in binding with nucleic acids. This research opens avenues for drug design based on these interactions (Bhadra & Kumar, 2011).
Synthesis of Isoquinoline Derivatives
Elmaati and El‐Taweel (2002) synthesized several isoquinolines, showing the versatility of isoquinolinecarbonitrile in creating various derivatives with potential applications in different chemical contexts (Elmaati & El‐Taweel, 2002).
Photochemical Reactions with Organic Acid
Ide et al. (1973) studied the photochemical reactions of isoquinolinecarbonitriles with organic acid, highlighting the compound's reactivity and potential for creating various reaction products (Ide et al., 1973).
Mutagenic Spectrum Analysis
Downes et al. (2014) investigated the mutagenic spectrum of 4-Nitroquinoline 1-Oxide, related to isoquinolinecarbonitriles, in Aspergillus nidulans. This research contributes to understanding the mutagenic potential of such compounds (Downes et al., 2014).
Safety and Hazards
Mecanismo De Acción
Isoquinoline Compounds
Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline derivatives are known to exhibit a wide range of biological activities .
Biochemical Pathways
Isoquinoline compounds can potentially interact with multiple biochemical pathways depending on their specific structures and functional groups .
Propiedades
IUPAC Name |
isoquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDZTCFGRSYTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902613 | |
| Record name | NoName_3148 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34846-65-6 | |
| Record name | 4-Isoquinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34846-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoquinolinecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034846656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isoquinolinecarbonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Isoquinolinecarbonitrile reacts with Grignard reagents (RMgX, where R can be various alkyl or aryl groups) to produce 1-substituted-1,2-dihydroisoquinoline-4-carbonitriles instead of the expected ketones. [, , ] This reaction pathway highlights the unique reactivity of the nitrile group at the 4-position of the isoquinoline ring.
A: While detailed reaction mechanisms are not explicitly provided in the given research papers, studies indicate that this compound reacts with ketone carbanions, although the specific products and reaction conditions are not fully elaborated. [, ] This reaction pathway suggests the potential for synthesizing diversely substituted isoquinoline derivatives.
A: Cyanide ions can act as catalysts in reactions involving this compound. For instance, they can catalyze the dimerization of this compound to form 1,1'-biisoquinoline-4,4'-dicarbonitrile in dimethyl sulfoxide (DMSO). [, , ] This dimerization highlights the potential of cyanide ions in promoting coupling reactions with π-deficient heterocycles like this compound.
A: In DMSO, this compound reacts with aromatic aldehydes in the presence of cyanide ions. This reaction produces a mixture of products, including α-aryl-4-cyano-1-isoquinolinemethanol and aryl 4-cyano-1-isoquinolyl ketone, alongside the aforementioned 1,1'-biisoquinoline-4,4'-dicarbonitrile. [] This observation suggests that cyanide ions not only catalyze dimerization but also mediate a cross benzoin condensation-like reaction between this compound and the aromatic aldehyde.
A: This reaction leads to an interesting aryl migration. When treated with sodium hydroxide in DMSO, 1-benzoyl-4-isoquinolinecarbonitrile, a derivative of this compound, undergoes an aryl migration, resulting in the formation of 1-phenyl-4-isoquinolinecarbonitrile. [] This aryl migration showcases the potential for structural rearrangements within the isoquinoline scaffold under specific reaction conditions.
A: The thermodecomposition of this compound 2-oxide in DMSO leads to intriguing transformations, though the specific products and mechanisms require further investigation. [, ] This area presents an opportunity for further research to elucidate the decomposition pathway and potential applications of this reaction.
A: Yes, Palladium catalysts have proven effective in promoting the synthesis of 4-cyanoisoquinolines. For instance, a palladium-catalyzed cyanative reaction utilizing 2-alkynylbenzaldimines and isocyanides efficiently produces 4-cyanoisoquinolines. [, ] This palladium-catalyzed approach highlights the versatility of this compound derivatives in constructing diversely substituted isoquinoline scaffolds.
A: These compounds serve as versatile building blocks for synthesizing various heterocycles, including specific this compound derivatives. For example, reacting 2,6-bis[bis(alkylthio)methylene]cyclohexylidenemalononitriles with alkanethioles yields 1,3-bis(alkylthio)-5-[bis(alkylthio)methylene]-5,6,7,8-tetrahydro-isoquinoline-4-carbonitriles. [] This method demonstrates the utility of these malononitrile derivatives in constructing complex heterocyclic systems containing the this compound moiety.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



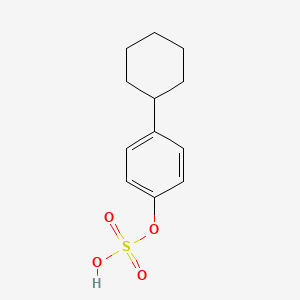
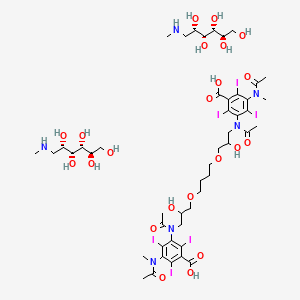

![7-Methyl-10-(2,3,4,5-tetrahydroxypentyl)-8-(trifluoromethyl)benzo[g]pteridine-2,4-dione](/img/structure/B1205384.png)
